L-Threonyl-L-alanyl-L-methionyl-L-alanine
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Overview
Description
L-Threonyl-L-alanyl-L-methionyl-L-alanine: is a peptide composed of four amino acids: threonine, alanine, methionine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including L-Threonyl-L-alanyl-L-methionyl-L-alanine, typically involves the stepwise coupling of amino acids. One common method is the solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process is similar to laboratory-scale synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-alanyl-L-methionyl-L-alanine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for functional group substitution.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Threonyl-L-alanyl-L-methionyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications
Mechanism of Action
The mechanism of action of L-Threonyl-L-alanyl-L-methionyl-L-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-threonyl-L-glutamine: Another peptide with similar amino acid composition but different sequence and properties.
Humanin Trifluoroacetate: A peptide with protective effects against cellular apoptosis.
Properties
CAS No. |
798541-18-1 |
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Molecular Formula |
C15H28N4O6S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N4O6S/c1-7(17-14(23)11(16)9(3)20)12(21)19-10(5-6-26-4)13(22)18-8(2)15(24)25/h7-11,20H,5-6,16H2,1-4H3,(H,17,23)(H,18,22)(H,19,21)(H,24,25)/t7-,8-,9+,10-,11-/m0/s1 |
InChI Key |
AWGZLOWKGWFBBO-HHKYUTTNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)N)O |
Origin of Product |
United States |
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